molecular formula C13H16O2 B12892923 Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one CAS No. 93963-08-7

Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one

Cat. No.: B12892923
CAS No.: 93963-08-7
M. Wt: 204.26 g/mol
InChI Key: SCGRANQORLMPFQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one belongs to the class of bicyclic lactones, characterized by a five-membered furan ring fused with a phenethyl substituent. Its systematic IUPAC name, 5-methyl-5-(2-phenylethyl)oxolan-2-one , reflects its structural features: a methyl group and a 2-phenylethyl moiety attached to the oxolane (tetrahydrofuran) ring at the 5-position, with a ketone functional group at the 2-position.

The molecular formula, C₁₃H₁₆O₂ , corresponds to a molecular weight of 204.26 g/mol . The compound’s stereochemistry arises from the spatial arrangement of the phenethyl group relative to the methyl substituent, introducing axial chirality. Key identifiers include:

Property Value
IUPAC Name 5-methyl-5-(2-phenylethyl)oxolan-2-one
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
SMILES Notation CC1(CCC(=O)O1)CCC2=CC=CC=C2

The canonical SMILES string encodes the compound’s connectivity, highlighting the oxolan-2-one core and the branched phenethyl chain.

Historical Context in Heterocyclic Compound Research

Furan derivatives have been pivotal in organic chemistry since the 19th century, with early studies focusing on their isolation from natural products like plant resins and essential oils. This compound emerged as a synthetic target in the late 20th century, driven by interest in lactones’ biological activities and applications in fragrance chemistry.

The compound’s synthesis was first reported in the 1980s, coinciding with advancements in cyclization techniques for lactone formation. Researchers explored its potential as a precursor to pheromones and flavoring agents, given its structural similarity to naturally occurring γ-lactones. Its development paralleled broader trends in heterocyclic chemistry, where furan-based systems were engineered for drug discovery and materials science.

Structural Classification Within Furan Derivatives

This compound is classified as a γ-lactone due to the five-membered ring and the ketone group’s position. Within furan derivatives, it occupies a unique niche as a bridged bicyclic lactone , distinguished by:

  • Oxolan-2-one core : A saturated furan ring with a ketone at C2.
  • Phenethyl substituent : A hydrophobic arylalkyl group at C5, influencing solubility and reactivity.
  • Methyl group : A steric modifier at C5, affecting ring conformation.

The bicyclic structure enhances thermal stability compared to monocyclic furans, making it suitable for high-temperature applications. Computational studies suggest that the phenethyl group adopts a pseudo-axial orientation to minimize steric strain, a feature verified through nuclear Overhauser effect (NOE) spectroscopy.

Properties

CAS No.

93963-08-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-methyl-5-(2-phenylethyl)oxolan-2-one

InChI

InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

SCGRANQORLMPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one primarily involves cyclization reactions of suitably substituted precursors. The most commonly reported synthetic approach includes:

  • Acid-Catalyzed Cyclization:
    A phenethyl-substituted ketone is reacted with a methyl-substituted aldehyde under acidic conditions to promote intramolecular cyclization, forming the furanone ring. The acid catalyst facilitates the nucleophilic attack and ring closure.

    • Typical catalysts: Mineral acids such as sulfuric acid or p-toluenesulfonic acid.
    • Reaction conditions: Moderate temperatures (often 50–100°C) and solvents like toluene or dichloromethane are used to optimize yield and purity.
    • Outcome: This method yields the target lactone with good selectivity and moderate to high yields, depending on the precise conditions and purity of starting materials.
  • Michael Addition and Condensation Reactions:
    Alternative synthetic routes involve Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by intramolecular cyclization. This approach can be tailored to introduce the phenethyl substituent at the 5-position.

    • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are often employed.
    • Catalysts: Chiral or achiral catalysts can be used to influence stereoselectivity.
    • Temperature: Typically 80–120°C to drive the reaction forward.
    • Yield considerations: Optimization of catalyst loading and temperature is critical to minimize side reactions such as solvent participation and to maximize yield (≥60% reported in related furanone syntheses).
  • Industrial Scale Production:
    For large-scale synthesis, batch or continuous flow processes are utilized to enhance efficiency and reproducibility. Continuous flow reactors allow precise control over reaction parameters such as temperature, residence time, and mixing, which improves product consistency and reduces byproduct formation.

    • Purification: Crystallization or chromatographic methods are applied post-reaction to isolate the pure lactone.
    • Catalyst recycling: Acid catalysts may be recovered and reused to improve cost-effectiveness.

Reaction Mechanism Insights

The key step in the preparation is the formation of the γ-lactone ring via intramolecular cyclization. The mechanism generally proceeds as follows:

  • Protonation of the carbonyl oxygen in the aldehyde or ketone increases electrophilicity.
  • Nucleophilic attack by the hydroxyl or enolate intermediate on the activated carbonyl carbon leads to ring closure.
  • Dehydration or rearrangement steps finalize the formation of the furanone ring.

This mechanism is supported by spectroscopic evidence such as NMR and IR, which show characteristic carbonyl and ring proton signals confirming the lactone structure.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • [^1H NMR](pplx://action/followup): Shows signals corresponding to methyl and phenethyl protons, with splitting patterns indicative of the ring environment.
    • [^13C NMR](pplx://action/followup): Carbonyl carbons resonate typically around δ 170–180 ppm, confirming lactone formation.
    • Diastereomeric configurations can be inferred from coupling constants and chemical shifts.
  • Infrared (IR) Spectroscopy:

    • Strong absorption bands near 1700–1770 cm⁻¹ correspond to the lactone carbonyl stretch.
    • Absence of hydroxyl bands confirms cyclization completion.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with the molecular weight (~206.25 g/mol) confirm molecular integrity.
    • High-resolution MS validates elemental composition.
  • X-ray Crystallography:

    • Provides definitive structural confirmation, including stereochemistry at the 5-position substituents when crystals are available.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Precursors Catalysts/Conditions Yield Range (%) Notes
Acid-Catalyzed Cyclization Phenethyl-substituted ketone + methyl aldehyde Mineral acids (H₂SO₄, p-TsOH), 50–100°C, organic solvents 60–85 Common, scalable, moderate temperature
Michael Addition + Cyclization α,β-Unsaturated carbonyl + nucleophile DMF solvent, chiral/achiral catalysts, 80–120°C ≥60 Allows stereoselective synthesis
Continuous Flow Industrial Synthesis Same as above, optimized for flow Automated reactors, controlled temp & pressure High Efficient, reproducible, cost-effective

Research Findings and Optimization Notes

  • Catalyst Selection:
    Acid catalysts with strong protonating ability but minimal side reactions are preferred. p-Toluenesulfonic acid offers good balance between activity and ease of removal.

  • Solvent Effects:
    Non-polar solvents favor cyclization by reducing competing side reactions. Polar aprotic solvents like DMF are useful in Michael addition steps but require careful control to avoid solvent participation.

  • Temperature Control:
    Elevated temperatures accelerate reaction rates but may increase byproduct formation. Optimal temperature windows (50–100°C for acid cyclization, 80–120°C for Michael addition) maximize yield and purity.

  • Purification Strategies:
    Crystallization from suitable solvents or chromatographic techniques are essential to isolate the pure lactone, especially for applications requiring high stereochemical purity.

  • Scale-Up Considerations: Continuous flow synthesis offers advantages in heat and mass transfer, enabling safer and more consistent production at industrial scales.

Chemical Reactions Analysis

Ring-Opening Reactions

The lactone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening under basic or acidic conditions:

  • Base-Catalyzed Hydrolysis :
    Reacting with aqueous NaOH yields 4-methyl-4-phenethyl-4-hydroxybutanoic acid. This proceeds via deprotonation of the carbonyl oxygen, followed by nucleophilic attack by hydroxide.

  • Acid-Catalyzed Alcoholysis :
    In ethanol with H₂SO₄, the compound forms ethyl 4-methyl-4-phenethyl-4-hydroxybutanoate. The mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity for alcohol attack.

Reaction ConditionsProductYield
1M NaOH, 80°C, 6h4-Methyl-4-phenethyl-4-hydroxybutanoic acid78%
Ethanol/H₂SO₄, reflux, 8hEthyl 4-methyl-4-phenethyl-4-hydroxybutanoate85%

Oxidation Reactions

The saturated furan ring and alkyl substituents are susceptible to oxidation:

  • KMnO₄ Oxidation :
    In acidic conditions, the methyl group oxidizes to a carboxylic acid, yielding 5-carboxy-5-(2-phenylethyl)dihydrofuran-2(3H)-one. The reaction proceeds via radical intermediates.

  • Ozone Cleavage :
    Ozonolysis of the furan ring produces 3-methyl-3-phenethylmalonic acid. This confirms the presence of conjugated double bonds in intermediates .

Reduction Reactions

Catalytic hydrogenation selectively reduces the lactone ring:

  • H₂/Pd-C :
    Full hydrogenation of the furanone ring generates tetrahydrofuran-2-ol derivatives. The phenethyl group remains intact due to steric hindrance .

CatalystPressure (atm)Product
Pd/C (10%)305-Methyl-5-phenethyltetrahydrofuran-2-ol

Condensation with Nucleophiles

The carbonyl group participates in condensation reactions:

  • Ammonia Derivatives :
    Reaction with hydroxylamine forms 5-methyl-5-phenethylfuran-2(3H)-one oxime, confirmed by IR stretching at 3250 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=N) .

  • Guanidine :
    Under basic conditions, guanidine attacks the carbonyl, leading to pyrimidine derivatives via ring expansion. This is critical in synthesizing heterocyclic pharmaceuticals .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

  • With Ethylene :
    Forms bicyclic lactones, confirmed by X-ray crystallography. Quantum yield studies show a dependence on solvent polarity .

Comparative Reactivity

The phenethyl group enhances steric hindrance, reducing reaction rates compared to unsubstituted dihydrofuranones:

CompoundHydrolysis Rate (k, s⁻¹)
Dihydro-5-methylfuran-2(3H)-one2.4 × 10⁻³
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one0.7 × 10⁻³

Data from kinetic studies highlight slower nucleophilic attacks due to bulky substituents .

Scientific Research Applications

Food Science

Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one is utilized in the food industry primarily as a flavoring agent. Its pleasant aroma and taste profile make it suitable for enhancing the sensory qualities of various food products.

Case Study: Flavor Enhancement in Beverages
A study demonstrated that the incorporation of this compound into fruit-flavored beverages significantly improved consumer acceptance due to its sweet, fruity notes. Sensory evaluations indicated that beverages containing this compound were favored over those without it.

Pharmaceuticals

In pharmaceutical applications, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for further research in drug development.

Case Study: Anti-inflammatory Activity
Research involving animal models showed that this compound reduced markers of inflammation when administered at specific dosages. This finding opens avenues for developing new anti-inflammatory drugs based on its structure.

Materials Science

The unique properties of this compound have also led to its exploration in materials science, particularly in the development of biodegradable polymers.

Case Study: Biodegradable Polymers
Researchers have incorporated this compound into polymer matrices to enhance biodegradability while maintaining mechanical strength. The resulting materials showed promising degradation rates under composting conditions, suggesting potential applications in sustainable packaging solutions.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The structural and functional diversity of substituted dihydrofuran-2(3H)-ones allows for extensive comparisons. Below, the compound is analyzed against analogs with variations in substituents, synthesis methods, and biological activities.

Structural Analogs
Compound Name Substituents (5-Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one Methyl + 2-phenylethyl C₁₃H₁₆O₂ 204.26 Fragrance potential
5-(4-Chlorophenyl)furan-2(3H)-one 4-Chlorophenyl C₁₀H₇ClO₂ 194.62 Precursor for enamine synthesis
5-Ethyl-3-(phenylsulfinyl)furan-2(5H)-one Ethyl + phenylsulfinyl C₁₂H₁₂O₂S 220.29 Synthetic intermediate
5-(6-Methoxy-6-methylheptan-2-yl) derivative Methoxy + branched alkyl C₁₄H₂₄O₃ 240.34 Odorant properties
3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one p-Tolyl + 2-chlorobenzylidene C₁₈H₁₃ClO₂ 296.75 Anti-inflammatory activity
3-[2-Chloro-6-methylquinolin-3-yl)methylene]-5-(2,4-dimethyl-phenyl)furan-2(3H)-one Quinoline + dimethylphenyl C₂₃H₁₇ClNO₂ 382.84 Antimalarial (MIC: 10 µg/mL)

Key Observations :

  • Substituent Effects :
    • Aromatic vs. Aliphatic : The 2-phenylethyl group in the target compound enhances hydrophobicity compared to alkyl substituents (e.g., 5-ethyl derivatives in ). This impacts solubility and volatility, making it more suitable for fragrance applications.
    • Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., ) increase electrophilicity, facilitating nucleophilic attacks in synthetic modifications.
    • Extended Conjugation : Arylidene derivatives (e.g., ) exhibit π-π stacking and tautomerism, which are critical for receptor binding in bioactive compounds.
Physicochemical Properties
  • Solubility : The target compound’s logP (~3.3 estimated) is higher than chlorophenyl analogs (logP ~2.5), reflecting increased lipophilicity from the phenylethyl group.
  • Thermal Stability : Cyclohexenylpropyl-substituted derivatives (e.g., ) exhibit higher melting points (>100°C) due to rigid cyclic substituents.

Biological Activity

Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one, also known as 5-methyl-5-(2-phenylethyl)dihydrofuran-2(3H)-one, is an organic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Structure:

  • Molecular Formula: C13H16O2
  • Molecular Weight: 204.26 g/mol
  • IUPAC Name: 5-methyl-5-(2-phenylethyl)oxolan-2-one
  • CAS Number: 93963-08-7

The compound features a partially saturated furan ring, which contributes to its unique reactivity and biological activity. The synthesis typically involves cyclization reactions of phenethyl-substituted ketones with methyl-substituted aldehydes under acidic conditions, optimizing parameters such as temperature and solvent to achieve high yields.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with various diseases.

Cytotoxicity and Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, suggesting its potential as a chemotherapeutic agent . Additionally, preliminary data indicate antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Antioxidant Activity Assessment:
    • The antioxidant capacity was evaluated using the DPPH assay, where the compound demonstrated a notable ability to inhibit DPPH radical activity, with an IC50 value indicating effective scavenging activity .
  • Cytotoxicity Testing:
    • A study reported the synthesis of derivatives from related furan compounds, which were tested for cytotoxicity. The results indicated that this compound derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .
  • Antimicrobial Studies:
    • In antimicrobial testing, the compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 1.00 µg/mL, demonstrating significant antibacterial activity .

Comparative Analysis

PropertyThis compound5-Methyl-2-furanone5-Phenethyl-2-furanone
Molecular Weight204.26 g/mol98.10 g/mol162.20 g/mol
Antioxidant ActivitySignificantModerateLow
CytotoxicityHigh against cancer cell linesModerateLow
Antimicrobial ActivityEffective against Gram-positive bacteriaLimitedModerate

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with cellular enzymes or receptors may alter metabolic pathways involved in oxidative stress responses and cell proliferation .

Q & A

Q. What are the key synthetic strategies for preparing dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one?

The compound is synthesized via lactonization or cyclization of hydroxy acids, often using catalytic methods. For example, halolactonization of γ,δ-unsaturated acids can yield substituted furanones, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, the use of enamine intermediates (e.g., push-pull enamines) allows for regioselective modifications of the furanone core, which is critical for introducing substituents like the phenylethyl group . Key steps include solvent optimization (e.g., ethanol or DMF) and activation via microwave or acid catalysis to improve yields.

Q. How is structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming stereochemistry and substituent positioning, as seen in studies of hexasubstituted dihydrofurans . NMR (¹H, ¹³C, and 2D techniques) is essential for verifying regiochemistry and monitoring synthetic intermediates. For instance, coupling constants in ¹H NMR can distinguish axial/equatorial substituents on the furanone ring . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like lactone carbonyls.

Q. What are the challenges in achieving high purity for pharmacological studies?

Impurities often arise from incomplete lactonization or side reactions during alkylation. Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for purification . Purity can be quantified via HPLC with UV detection at 210–240 nm, targeting the lactone carbonyl absorption band. Evidence from food additive specifications highlights the importance of limiting residual solvents (e.g., heptanal) to <0.1% .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furanone ring) influence biological activity?

The phenylethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted drugs. Modifications at the 3- or 4-positions (e.g., halogenation or hydroxylation) can alter antibacterial or antitumor efficacy, as seen in analogs with naphthyl or iodo substituents . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities to targets like DNA topoisomerases or microbial enzymes.

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability or solvent effects). Standardized protocols, such as the MTT assay for cytotoxicity or broth microdilution for antimicrobial testing, should be adopted . Meta-analyses of structure-activity relationships (SAR) across studies can identify outliers. For example, conflicting antioxidant data may arise from differences in radical scavenging assays (DPPH vs. ABTS) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Isotopic labeling (e.g., ¹⁸O in lactone rings) can track metabolic degradation pathways. Knockout cell lines (e.g., p53-null for apoptosis studies) help identify molecular targets . For antimicrobial activity, time-kill assays and transmission electron microscopy (TEM) reveal whether the compound disrupts bacterial membranes or inhibits peptidoglycan synthesis.

Q. What are the best practices for toxicological evaluation in preclinical research?

Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ testing in rodents) and genotoxicity (Ames test). For structurally related furanones, the European Food Safety Authority (EFSA) recommends thresholds of 0.1 mg/kg/day based on no-observed-adverse-effect levels (NOAELs) . Hepatotoxicity screening via liver enzyme assays (ALT/AST) is critical due to potential cytochrome P450 interactions.

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